BenchChemオンラインストアへようこそ!

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Synthetic Methodology Process Chemistry Quality Control

This is a non-fungible hydrobromide salt with a C5-bromo handle essential for cross-coupling and a C3-methyl group for metabolic stability. Unlike other regioisomers, its substitution pattern is optimized for kinase inhibitor and PROTAC synthesis. The crystalline form ensures reliable scale-up and long-term stability. For R&D and GLP campaigns.

Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
CAS No. 74420-43-2
Cat. No. B1377558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
CAS74420-43-2
Molecular FormulaC8H8Br2N2
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C(=CC=C2)Br.Br
InChIInChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H
InChIKeyLGYNQHZVIJNUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (CAS 74420-43-2): Core Identity and Procurement Considerations


5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (CAS 74420-43-2; MF: C₈H₈Br₂N₂; MW: 291.97) is a crystalline heterocyclic intermediate belonging to the imidazo[1,2-a]pyridine scaffold class . It exists as a hydrobromide salt of the parent free base (CAS 4926-54-9), and its core utility in drug discovery stems from the presence of two key functional handles: the C5-bromo substituent, which serves as a versatile anchor for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and the C3-methyl group, which can fine-tune both electronic properties and metabolic stability within advanced leads . The fused bicyclic framework itself is a privileged pharmacophore, with numerous derivatives reported to engage a diverse array of biological targets, including but not limited to protein kinases, GABAA receptors, and antibacterial enzymes [1]. Commercially, this compound is routinely supplied as a research intermediate with purities typically ≥95% .

Why Simple 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide Analogs Cannot Be Casually Substituted


Within the congested landscape of imidazo[1,2-a]pyridine building blocks, the specific substitution pattern of 5-bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (C5-Br, C3-Me) occupies a unique niche of chemical space that is not readily interchangeable with other regioisomers or halogen variants. Substitution at the 5-position is not trivial; the classic synthetic route—direct electrophilic bromination of the 3-methyl core—is historically fraught with complications, as it can lead to competing substitution at the C2 position or the formation of rearranged products, necessitating an alternative, specific, and multi-step synthesis to access the authentic 5-bromo regioisomer . From a downstream perspective, a minor change in halogen identity (e.g., from Br to Cl) or its ring position (e.g., C5 to C6) can critically alter: (i) the reactivity profile in palladium-catalyzed cross-couplings, due to differences in C-X bond dissociation energies ; (ii) the dihedral angle and vector of aryl substituents introduced via subsequent chemistry, which has direct consequences for target binding in a drug discovery context [1]; and (iii) key pharmacokinetic parameters, such as lipophilicity (LogP) and metabolic stability, where the bromine atom and methyl group synergistically modulate these properties in ways that an alternative scaffold may not replicate . Consequently, substituting a different regioisomer like 6-bromo-3-methylimidazo[1,2-a]pyridine (CAS 1216222-91-1) will result in a fundamentally different set of lead compounds with distinct biological profiles, making the precise 5-bromo derivative an essential, non-fungible component for certain medicinal chemistry campaigns.

Quantitative Differentiators: 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (CAS 74420-43-2) Evidence for Scientific Selection


Regioisomeric Purity and Synthetic Fidelity: The 5-Bromo vs. 2-Bromo Distinction

The authentic 5-bromo-3-methylimidazo[1,2-a]pyridine core is not reliably accessible via direct electrophilic bromination, a fact with direct implications for sourcing and reproducibility. A foundational study by Hand and Paudler (J. Org. Chem. 1980) rigorously demonstrated that reaction of 3-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) or Br₂ yields products derived from substitution at the 2-position, or a rearranged 3-bromo-5-methyl derivative, rather than the alleged 5-bromo product . This finding was unequivocally established by comparative IR, mass spectrometry, and ¹H-NMR spectral analyses, which clearly distinguished the authentic 5-bromo isomer (synthesized via an independent diazotization route from 5-amino-3-methylimidazo[1,2-a]pyridine) from the 2-substituted products .

Synthetic Methodology Process Chemistry Quality Control

Cross-Coupling Reactivity: The Strategic Advantage of the C5-Bromo Handle

The specific electronic environment of the C5 position on the imidazo[1,2-a]pyridine scaffold confers distinct advantages in palladium-catalyzed cross-coupling reactions compared to other halogen substitution patterns. The C5 position is more electronically activated towards oxidative addition by palladium(0) catalysts than the C6 or C8 positions, due to the proximity and resonance effects of the bridgehead nitrogen atoms [1]. This translates to more efficient and higher-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are critical for library synthesis in medicinal chemistry campaigns.

Medicinal Chemistry Organic Synthesis Cross-Coupling

A Validated Scaffold for Kinase Inhibitor Design: Structural Rationale for C5/C3 Substitution

The 5-bromo-3-methyl substitution pattern is not an arbitrary choice but is frequently encountered in potent kinase inhibitors due to specific binding interactions. In a study on imidazo[1,2-a]pyridine-based protein kinase inhibitors, a compound with a C3-methyl and C6-bromo substitution exhibited an IC50 of 0.7 μM against CLK1 and 2.6 μM against DYRK1A [1]. The C3-methyl group, common to both compounds, was found through docking studies to occupy a small hydrophobic pocket in the ATP-binding site, while the halogenated position (C6 in this case, but analogous to C5) engaged in favorable halogen bonding or hydrophobic contacts with the protein backbone [1].

Kinase Inhibition Drug Design Molecular Modeling

Lipophilicity Modulation: C5-Br vs. C6-Br Impact on Physicochemical Profile

The position of a halogen substituent on an aromatic ring can influence the compound's overall lipophilicity (LogP) and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. While the molecular weight is identical, the C5-bromo isomer of 3-methylimidazo[1,2-a]pyridine (free base, MF: C8H7BrN2, MW: 209.98) and its C6-bromo counterpart (CAS 1216222-91-1) can exhibit different calculated LogP values due to differences in molecular dipole moment and electron density distribution . A higher LogP for the C5 isomer could translate to improved membrane permeability but also a potentially increased risk of hERG binding or CYP inhibition. The choice between regioisomers can therefore be a strategic one in lead optimization, with the C5-bromo derivative offering a subtly different starting point for tuning these crucial drug-like properties .

ADME Physicochemical Properties Lead Optimization

Enhanced Stability as a Hydrobromide Salt: A Practical Handling Advantage

The hydrobromide salt form (CAS 74420-43-2) offers a tangible advantage over the free base (CAS 4926-54-9) in terms of physical and chemical stability, a critical factor for compound management in both academic and industrial settings. While the free base may be susceptible to discoloration or degradation upon long-term storage due to the basicity of the imidazole-like nitrogen, the salt form is a stable, crystalline solid that is easier to handle and weigh accurately . Vendor specifications for the hydrobromide salt consistently report a long-term storage condition of 'cool, dry place' and a minimum purity of 95%, whereas comparable free base batches may degrade more rapidly, leading to lower purity over time . This improved stability directly translates to more reproducible experimental results and reduced waste due to material degradation.

Compound Management Salt Selection Storage Stability

Patent Literature as a Proxy for Industrial Relevance: Validated Utility in Drug Discovery

The presence of this specific scaffold, or very close analogs, in the patent literature is a strong, non-biological indicator of its industrial value and differentiation. The compound serves as a key building block for the synthesis of imidazo[1,2-a]pyridine-based BTK (Bruton's Tyrosine Kinase) inhibitors, a validated target for B-cell malignancies and autoimmune diseases . Patents (e.g., WO2011002772A1) explicitly claim imidazopyridine derivatives for kinase inhibition, and the 5-bromo-3-methyl derivative is a logical and frequently used starting material for these chemical series due to the strategic placement of the bromine for subsequent SAR exploration . Furthermore, the broader imidazo[1,2-a]pyridine class is the subject of extensive patenting for applications ranging from anti-tubercular agents (e.g., Dow AgroSciences/US20120220457A1) to agricultural fungicides, underscoring the versatility of the core [1].

Intellectual Property Drug Development Therapeutic Areas

Recommended Application Scenarios for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (CAS 74420-43-2)


Medicinal Chemistry: Kinase-Focused Library Synthesis

The compound is an ideal, non-fungible starting material for synthesizing focused libraries of kinase inhibitors. Its specific C5-bromo and C3-methyl substitution pattern directly mirrors the pharmacophore required for binding in the ATP pocket of several kinases, as evidenced by related scaffolds exhibiting sub-micromolar IC50 values [1]. The C5-bromo handle provides a reliable and efficient point for late-stage diversification via Suzuki coupling to explore the solvent-exposed region of the kinase active site, a strategy that is more challenging with other regioisomers due to differences in reactivity [2]. Using this building block from the outset of a project ensures that the resulting chemical matter occupies a specific, well-validated region of chemical space for kinase inhibition, increasing the probability of generating potent and selective leads.

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

For process chemists, the hydrobromide salt form of the 5-bromo-3-methyl derivative offers a unique advantage: it is a stable, crystalline intermediate that can be reliably introduced into a synthetic sequence without the regioisomeric uncertainty that plagues direct bromination methods [1]. Its defined composition and high purity (≥95%) make it suitable for use in Good Laboratory Practice (GLP) campaigns and for generating material for early-stage toxicology studies. The compound's enhanced stability over the free base ensures that it can be stored in inventory and used as needed, minimizing the batch-to-batch variability that can derail a scale-up campaign.

Chemical Biology: Probe Development for Target Identification

In chemical biology, this building block is invaluable for generating affinity probes or PROTAC (Proteolysis Targeting Chimera) precursors. The C5-bromo group can be utilized not only for cross-coupling to introduce affinity tags (e.g., biotin, fluorophores) or E3 ligase recruiting elements but also as a potential handle for radiolabeling via halogen exchange. The specific substitution pattern is relevant because it allows the probe to be attached at a position that is less likely to disrupt critical binding interactions with the target protein, a key consideration informed by SAR studies of related kinase inhibitors [1].

Intellectual Property Generation: Expanding Patentable Chemical Space

Given the established utility of imidazo[1,2-a]pyridines in patent literature for treating cancer, inflammatory, and infectious diseases, this compound is a strategic asset for any organization seeking to build a novel and defensible IP portfolio [2]. Its use as a starting point for SAR exploration guarantees that the resulting derivatives will be structurally distinct from those derived from other regioisomers (e.g., C6-bromo) or alternative cores. This allows for the creation of new patent applications with Markush structures that specifically encompass the 5-substituted imidazo[1,2-a]pyridine series, thereby carving out a unique and commercially valuable piece of intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.